molecular formula C11H9NO4S B15211536 2-(1H-Pyrrole-1-sulfonyl)benzoic acid CAS No. 827024-12-4

2-(1H-Pyrrole-1-sulfonyl)benzoic acid

Cat. No.: B15211536
CAS No.: 827024-12-4
M. Wt: 251.26 g/mol
InChI Key: CLIGIHMHVWXQPQ-UHFFFAOYSA-N
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Description

2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid is an organic compound that features a pyrrole ring attached to a benzoic acid moiety through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid typically involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for 2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.

Scientific Research Applications

2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrrol-1-yl)benzoic acid: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.

    2-(1H-Pyrrol-1-yl)sulfonyl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.

Uniqueness

2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid is unique due to the presence of both a pyrrole ring and a sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential interactions with a wide range of biological targets.

Properties

CAS No.

827024-12-4

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

2-pyrrol-1-ylsulfonylbenzoic acid

InChI

InChI=1S/C11H9NO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-8H,(H,13,14)

InChI Key

CLIGIHMHVWXQPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N2C=CC=C2

Origin of Product

United States

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